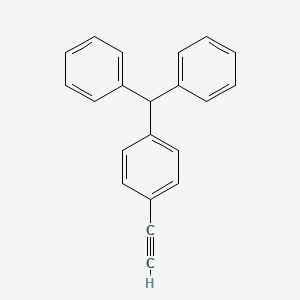

1-(Diphenylmethyl)-4-ethynylbenzene

Description

1-(Diphenylmethyl)-4-ethynylbenzene is an aromatic compound featuring a central benzene ring substituted with a diphenylmethyl group and an ethynyl (acetylene) group at the para position. The diphenylmethyl moiety imparts significant steric bulk and electron-donating properties via resonance, while the ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling) and contributes to extended π-conjugation in materials science applications . Its synthesis typically involves palladium- or copper-catalyzed reactions, as seen in structurally related ethynylbenzenes .

Properties

CAS No. |

143301-97-7 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-benzhydryl-4-ethynylbenzene |

InChI |

InChI=1S/C21H16/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16,21H |

InChI Key |

YDIGYBJTZCEYRI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with diphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting diphenylmethylbenzene can then undergo a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group at the para position .

Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)-4-ethynylbenzene typically involves large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-ethynylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of 1-(Diphenylmethyl)-4-ethylbenzene.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-(Diphenylmethyl)-4-ethynylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diphenylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

- Diphenylmethyl vs. However, its resonance effects enhance stabilization of adjacent cationic or radical intermediates .

- Ethynyl vs. Alkoxy : Ethynyl groups enable covalent bonding in polymer backbones, whereas alkoxy chains (e.g., heptyloxy) improve solubility but reduce rigidity .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance of Ethynylbenzenes

*Inferred from analogous reactions in .

- Steric Effects : The diphenylmethyl group’s bulk may necessitate longer reaction times or higher catalyst loadings compared to less hindered derivatives like 1-ethynyl-4-fluorobenzene .

- Electronic Effects : Electron-withdrawing substituents (e.g., trifluoromethyl in compound 2f ) deactivate the ethynyl group, whereas electron-donating groups (e.g., diphenylmethyl) enhance stability but may reduce electrophilicity.

Solubility and Physical Properties

- Hydrophobicity : The diphenylmethyl group renders 1-(Diphenylmethyl)-4-ethynylbenzene highly hydrophobic, limiting solubility in polar solvents. In contrast, alkoxy-substituted derivatives (e.g., 1-(dodecyloxy)-4-ethynylbenzene ) exhibit improved solubility in organic solvents due to flexible alkyl chains.

- Crystallinity : Bulky substituents like diphenylmethyl may disrupt crystalline packing, favoring amorphous phases in materials, whereas fluorinated analogs (e.g., 4-((4-ethylphenyl)ethynyl)-1,2-difluorobenzene ) exhibit tighter packing due to halogen interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.